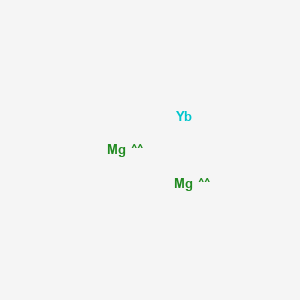
2,5-Dipentylbenzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dipentylbenzene-1,4-diol: is an organic compound that belongs to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups (-OH) attached to a benzene ring at the 1 and 4 positions, with pentyl groups (-C5H11) attached at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dipentylbenzene-1,4-diol typically involves the alkylation of hydroquinone (benzene-1,4-diol) with pentyl halides under basic conditions. The reaction can be carried out using a strong base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of hydroquinone are replaced by pentyl groups.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 2,5-Dipentylbenzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: The pentyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 2,5-dipentyl-1,4-benzoquinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
Chemistry: 2,5-Dipentylbenzene-1,4-diol is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of ditopic hydroquinone-based ligands, which are important in coordination chemistry .
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs with antioxidant properties. The hydroxyl groups can scavenge free radicals, making it a candidate for anti-inflammatory and anti-cancer research.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its unique structure allows for the creation of materials with specific mechanical and chemical properties.
作用机制
The mechanism of action of 2,5-Dipentylbenzene-1,4-diol primarily involves its ability to undergo redox reactions. The hydroxyl groups can donate electrons, making the compound an effective antioxidant. This property is crucial in biological systems where it can neutralize reactive oxygen species (ROS) and protect cells from oxidative damage. The molecular targets include enzymes and proteins involved in oxidative stress pathways.
相似化合物的比较
1,4-Dihydroxybenzene (Hydroquinone): Similar structure but lacks the pentyl groups.
2,5-Diformylbenzene-1,4-diol: Contains formyl groups instead of pentyl groups.
1,2-Dihydroxybenzene (Catechol): Hydroxyl groups at the 1 and 2 positions.
Uniqueness: 2,5-Dipentylbenzene-1,4-diol is unique due to the presence of long alkyl chains (pentyl groups) which impart different physical and chemical properties compared to its simpler analogs. These alkyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules, making it a versatile compound for various applications.
属性
CAS 编号 |
6995-84-2 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
2,5-dipentylbenzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-3-5-7-9-13-11-16(18)14(12-15(13)17)10-8-6-4-2/h11-12,17-18H,3-10H2,1-2H3 |
InChI 键 |
WKTFRVMBYLDVOK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC(=C(C=C1O)CCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


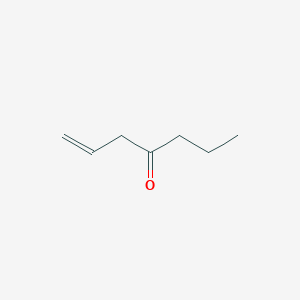

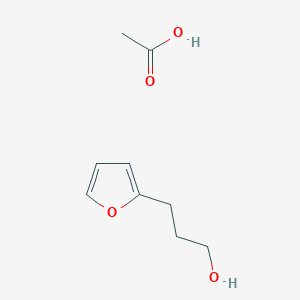
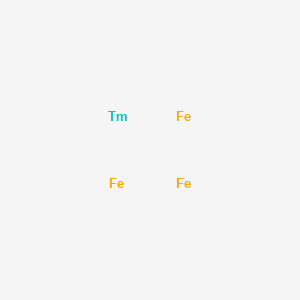
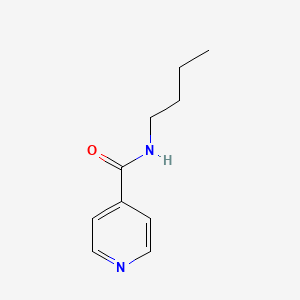
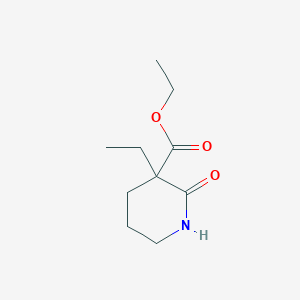


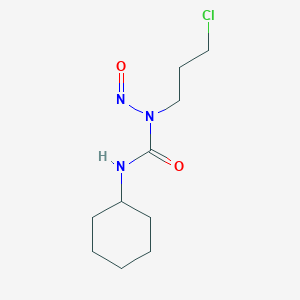
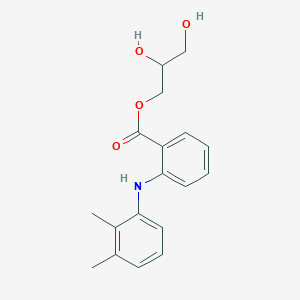
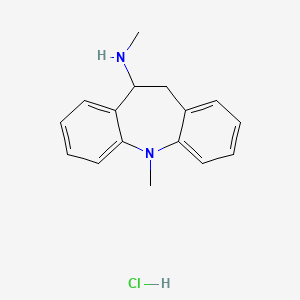
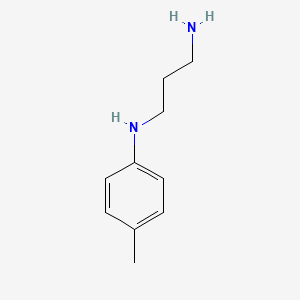
![5,11-Dimethyl-2-oxo-2lambda~5~-[1]benzofuro[2,3-g]isoquinoline](/img/structure/B14719300.png)
